N-(4-methylpyridin-3-yl)acetamide
Overview
Description
N-(4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-(4-methylpyridin-3-yl)acetamide are currently unknown .
Mode of Action
It is known that many similar compounds interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would provide insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methylpyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 4-methylpyridin-3-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-methylpyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)acetamide
- N-(5-bromo-2-methylpyridin-3-yl)acetamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-(4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts .
Biological Activity
N-(4-methylpyridin-3-yl)acetamide is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various scientific domains.
This compound has the chemical formula and is characterized by a pyridine ring substituted with an acetamide group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives .
The specific biological targets and mechanisms of action for this compound remain largely uncharacterized. However, similar compounds typically interact with biological systems through:
- Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, suggesting a role in combating infections. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could have implications for treating conditions such as arthritis or other inflammatory diseases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, cytotoxicity was evaluated against human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines. Results indicated varying degrees of inhibition in cell proliferation, with some derivatives demonstrating significant anticancer activity .
Cell Line | Inhibition (%) at 10 µM |
---|---|
PC-3 | 35% |
MCF-7 | 38% |
A549 | 32% |
These findings suggest that modifications to the compound's structure could enhance its anticancer efficacy.
Pharmacological Applications
This compound is being explored for its potential therapeutic applications beyond antimicrobial and anticancer activities. Its role as a building block in the synthesis of more complex pharmaceutical agents highlights its importance in drug development .
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDRDMRXJIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609801 | |
Record name | N-(4-Methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-68-3 | |
Record name | N-(4-Methyl-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52090-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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